Cas no 2171298-87-4 ((2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid)

(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid
- EN300-1300507
- 2171298-87-4
-
- インチ: 1S/C9H19NO3/c1-6(2)7(5-13-3)4-8(10)9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7?,8-/m1/s1
- InChIKey: AURDFNPAXJZCKY-BRFYHDHCSA-N
- ほほえんだ: O(C)CC(C[C@H](C(=O)O)N)C(C)C
計算された属性
- せいみつぶんしりょう: 189.13649347g/mol
- どういたいしつりょう: 189.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 72.6Ų
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1300507-1000mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 1000mg |
$1129.0 | 2023-09-30 | ||
Enamine | EN300-1300507-2500mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 2500mg |
$2211.0 | 2023-09-30 | ||
Enamine | EN300-1300507-250mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 250mg |
$1038.0 | 2023-09-30 | ||
Enamine | EN300-1300507-5000mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 5000mg |
$3273.0 | 2023-09-30 | ||
Enamine | EN300-1300507-10000mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 10000mg |
$4852.0 | 2023-09-30 | ||
Enamine | EN300-1300507-500mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 500mg |
$1084.0 | 2023-09-30 | ||
Enamine | EN300-1300507-1.0g |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1300507-50mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 50mg |
$948.0 | 2023-09-30 | ||
Enamine | EN300-1300507-100mg |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid |
2171298-87-4 | 100mg |
$993.0 | 2023-09-30 |
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid 関連文献
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acidに関する追加情報
Introduction to (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic Acid (CAS No. 2171298-87-4)
(2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid, identified by the CAS number 2171298-87-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, with its unique structural and functional attributes, holds promise for various applications, particularly in the development of novel therapeutic agents and biochemical pathways. The precise stereochemistry and chemical modifications present in this molecule contribute to its potential as a key intermediate in synthetic chemistry and drug design.
The molecular structure of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid features a hexanoic acid backbone with specific substituents that enhance its reactivity and biological activity. The presence of an amino group at the second carbon (indicated by the (2R) configuration) and a methoxymethyl group at the fourth carbon imparts unique properties that make it valuable in medicinal chemistry. These structural features allow for diverse chemical modifications, enabling researchers to tailor its properties for specific applications.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical use, as enantiomeric purity can significantly influence the efficacy and safety of drug candidates. The stereochemistry of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid makes it a promising candidate for studying enantioselective synthesis and catalysis. Advanced techniques such as asymmetric hydrogenation and chiral resolution have been employed to produce high-purity enantiomers, which are crucial for developing next-generation pharmaceuticals.
One of the most compelling aspects of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid is its potential role in the synthesis of bioactive peptides and proteins. The compound's amino acid-like structure can serve as a building block for constructing complex peptidomimetics, which mimic the biological activity of natural peptides while offering improved pharmacokinetic properties. Such peptidomimetics are being explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders.
Recent studies have highlighted the utility of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid in designing novel antibiotics. The structural motifs present in this compound can be modified to target bacterial enzymes and metabolic pathways, leading to the development of more effective antimicrobial agents. Furthermore, its role in inhibiting protein-protein interactions has been investigated, suggesting its potential as an antiviral or antifungal agent. These findings underscore the compound's versatility and its importance in addressing emerging infectious diseases.
The synthesis of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advancements in synthetic methodologies, such as flow chemistry and biocatalysis, have provided new avenues for producing this compound more efficiently. These innovations not only improve scalability but also reduce environmental impact, aligning with green chemistry principles.
The pharmacological profile of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid is an area of active research. Preclinical studies have demonstrated its potential as a modulator of various signaling pathways involved in disease progression. For instance, its ability to interact with specific receptors or enzymes has been explored for its anti-inflammatory effects. Additionally, its role in enhancing drug delivery systems has been investigated, particularly in targeted therapies where precise localization is critical for therapeutic efficacy.
The future prospects of (2R)-2-amino-4-(methoxymethyl)-5-methylhexanoic acid are vast, with ongoing research aimed at uncovering new applications and optimizing its properties for industrial use. Collaborative efforts between academia and industry are essential to translate laboratory findings into practical solutions that address global health challenges. As our understanding of molecular interactions continues to evolve, compounds like this will play a pivotal role in shaping the future of medicine.
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